molecular formula C18H18O5 B4306542 4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione CAS No. 369587-56-4

4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione

Cat. No.: B4306542
CAS No.: 369587-56-4
M. Wt: 314.3 g/mol
InChI Key: FQJOJPJVIILVRF-UHFFFAOYSA-N
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Description

Structure and Key Features:
This compound belongs to the tetrahydrochromene-dione family, characterized by a fused benzopyran ring system with a 1,3-benzodioxole substituent at the 4-position and two methyl groups at the 7-position. Its molecular formula is C₁₉H₁₈O₅, and it exhibits a molecular weight of 326.34 g/mol. The 1,3-benzodioxole moiety and the rigid chromene-dione scaffold contribute to its unique physicochemical properties and biological interactions .

Synthesis: It is synthesized via a CuI nanoparticle-catalyzed condensation of Meldrum’s acid, aromatic aldehydes (e.g., 1,3-benzodioxole-5-carbaldehyde), and dimedone under solvent-free grinding conditions. This method achieves high efficiency and selectivity .

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-3,4,6,8-tetrahydrochromene-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-18(2)7-12(19)17-11(6-16(20)23-15(17)8-18)10-3-4-13-14(5-10)22-9-21-13/h3-5,11H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJOJPJVIILVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(CC(=O)O2)C3=CC4=C(C=C3)OCO4)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501126913
Record name 4-(1,3-Benzodioxol-5-yl)-4,6,7,8-tetrahydro-7,7-dimethyl-2H-1-benzopyran-2,5(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501126913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369587-56-4
Record name 4-(1,3-Benzodioxol-5-yl)-4,6,7,8-tetrahydro-7,7-dimethyl-2H-1-benzopyran-2,5(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=369587-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,3-Benzodioxol-5-yl)-4,6,7,8-tetrahydro-7,7-dimethyl-2H-1-benzopyran-2,5(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501126913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the chromene core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been studied for potential therapeutic applications.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: Its unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Key Structural Differences
4-(1,3-Benzodioxol-5-yl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione (Target) C₁₉H₁₈O₅ 1,3-Benzodioxol-5-yl, 7,7-dimethyl Reference compound for comparison
7,7-Dimethyl-4-phenyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione C₁₇H₁₈O₃ Phenyl (no benzodioxole) Reduced oxidative stability
4-(4-Chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione C₁₇H₁₇ClO₃ 4-Chlorophenyl Enhanced lipophilicity
2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-chromeno[2,3-c]pyrrole-3,9-dione C₂₆H₂₀NO₇ Chromeno-pyrrole fused system Broader π-conjugation
2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one C₂₈H₁₈O₇ Trihydroxy groups on chromenone Higher polarity and antioxidant capacity

Key Observations :

  • 7,7-Dimethyl groups increase steric hindrance, stabilizing the tetrahydrochromene ring against metabolic degradation compared to non-methylated analogs .
  • The chromene-dione core allows for diverse functionalization, as seen in chromeno-pyrrole derivatives, which exhibit extended conjugation for photochemical applications .

Findings :

  • The 1,3-benzodioxole group in the target compound may enhance anti-inflammatory activity compared to phenyl analogs, as electron-donating substituents often improve enzyme inhibition .
  • Methyl groups at the 7-position slightly reduce antioxidant efficacy compared to hydroxylated derivatives (e.g., trihydroxy chromenone), which show superior radical scavenging due to phenolic –OH groups .
  • None of the tetrahydrochromene-diones exhibit strong anticonvulsant activity, suggesting structural optimization is needed for CNS applications .

Biological Activity

The compound 4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione , also known as a derivative of chromene and benzodioxole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N2O4C_{20}H_{24}N_{2}O_{4} with a molecular weight of 356.4 g/mol. The compound features a unique structural framework that includes a benzodioxole moiety and a chromene core. Its synthesis typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity.

PropertyValue
Molecular FormulaC20H24N2O4
Molecular Weight356.4 g/mol
IUPAC Name4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-3,4,6,8-tetrahydroquinoline-2,5-dione
InChI KeyYJYDGOMOGLUBDA-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It has been shown to modulate enzyme activities and cellular signaling pathways. For instance:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Interaction : It can bind to receptors that regulate cellular responses to external stimuli.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological properties:

  • Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit tumor growth in various cancer models. For example:
    • In vitro assays showed significant cytotoxic effects against breast cancer cell lines.
    • Case studies suggest it may induce apoptosis in cancer cells through the activation of intrinsic pathways.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties:
    • It has shown efficacy in reducing inflammation markers in animal models.
    • Specific derivatives were tested against inflammatory diseases with promising results.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against certain bacterial strains.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Anticancer Properties : A recent study published in MDPI demonstrated that derivatives similar to this compound exhibited significant inhibition of cancer cell proliferation with IC50 values in the low micromolar range . The study emphasized the importance of structural modifications in enhancing anticancer activity.
  • Inflammation Reduction : Research indicated that compounds with similar structures could effectively reduce edema in animal models when administered at specific dosages . This suggests potential therapeutic applications in treating inflammatory diseases.

Q & A

Q. What safety protocols are critical for handling this compound in advanced labs?

  • Methodological Answer :
  • Risk Assessment : Review SDS for toxicity data (e.g., LD₅₀, carcinogenicity).
  • Engineering Controls : Use fume hoods for reactions involving volatile intermediates.
  • Training : Mandatory safety exams (100% pass rate) before lab access, per CRDC guidelines .

Tables for Quick Reference

Table 1 : Key Analytical Techniques and Applications

TechniqueApplicationReference
¹H NMRStereochemical confirmation
X-ray CrystallographyAbsolute configuration determination
TGAThermal stability profiling

Table 2 : Common Computational Tools for Modeling

SoftwareFunctionalityReference
COMSOL MultiphysicsProcess simulation and optimization
GaussianQuantum mechanical calculations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione
Reactant of Route 2
4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.